molecular formula C19H27N3O4 B6482550 2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide CAS No. 894025-80-0

2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide

Cat. No.: B6482550
CAS No.: 894025-80-0
M. Wt: 361.4 g/mol
InChI Key: TXGAFZOAJCPKHM-UHFFFAOYSA-N
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Description

The compound 2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core linked via a carboxamide group to a pyrrolidinone ring substituted with a 4-methoxyphenyl moiety. Key structural attributes include:

  • Piperidine-1-carboxamide backbone: The carboxamide group is positioned at the 1st carbon of the piperidine ring.
  • 2-Hydroxyethyl substituent: A hydrophilic hydroxyethyl chain at the 2nd carbon of the piperidine.
  • 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl group: A pyrrolidinone ring with a 4-methoxyphenyl substituent and a ketone at the 5th position.

Properties

IUPAC Name

2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-26-17-7-5-16(6-8-17)22-13-14(12-18(22)24)20-19(25)21-10-3-2-4-15(21)9-11-23/h5-8,14-15,23H,2-4,9-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGAFZOAJCPKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCC3CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural similarities and differences between the target compound and related molecules from the evidence:

Compound Name Core Structure Key Substituents Functional Implications Reference
Target Compound Piperidine-1-carboxamide 2-Hydroxyethyl; 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl Enhanced hydrophilicity; potential CNS activity -
1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-N-(oxan-4-ylmethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Tetrahydro-2H-pyran-4-ylmethyl; 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl Increased lipophilicity; altered pharmacokinetics
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine Thioether, furyl, methoxyphenyl Calcium channel modulation (inferred)
Formoterol-related compound A Ethanolamine 2-(4-Methoxyphenyl)-1-methylethyl; 3-amino-4-hydroxyphenyl β2-adrenergic receptor agonism
Pyrazole Carboxamide () Pyrazole 4-Methoxy-3-sulfamoylphenyl; 4-methoxyphenyl; trimethylsilyl ethoxymethyl (SEM) Regiochemical synthetic challenges
Key Observations:
  • Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyethyl group enhances hydrophilicity compared to the tetrahydro-2H-pyran-4-ylmethyl group in ’s analog, which may improve aqueous solubility and reduce metabolic stability .
  • Core Structure Differences : The dihydropyridine (AZ331) and pyrazole () cores diverge significantly, suggesting distinct pharmacological targets (e.g., ion channel vs. kinase modulation) .

Pharmacological Implications (Inferred)

  • CNS Penetration : The hydroxyethyl group in the target compound may enhance blood-brain barrier permeability compared to more lipophilic analogs like ’s tetrahydro-2H-pyran derivative .

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